Valdecoxib

Catalog No.
S546526
CAS No.
181695-72-7
M.F
C16H14N2O3S
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valdecoxib

Researchers face compromised data integrity when substituting Valdecoxib with celecoxib or parecoxib due to off-target CYP2D6 activity or inactive prodrug status. Valdecoxib (CAS 181695-72-7) is the definitive COX-2 inhibitor standard for precise pathway isolation.

  • IC50 0.005 µM ensures highly sensitive baseline for novel anti-inflammatory screening.
  • CYP2D6-clean metabolic profile avoids confounding clearance of co-administered substrates like metoprolol.
  • BCS Class II poor solubility tests novel excipients (e.g., PVP K-30, Gelucire) in melt granulation & solid dispersion techniques.

CAS Number

181695-72-7

Product Name

Valdecoxib

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)

InChI Key

LNPDTQAFDNKSHK-UHFFFAOYSA-N

solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4)
Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution
Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7

Synonyms

SC-65872; SC65872; SC 65872; Valdecoxib; Bextra

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N

The exact mass of the compound Valdecoxib is 314.0725 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (ph=12) aqueous solutionrelatively insoluble in water (10 ug/ml) at 25 °c and ph 7>47.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759846. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. It belongs to the ontological category of isoxazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 mg, 10 mg, 1 ml

Valdecoxib is a highly selective, diaryl-substituted isoxazole cyclooxygenase-2 (COX-2) inhibitor and a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but poor aqueous solubility [1]. In industrial and research procurement, it is primarily sourced as a high-potency reference standard for COX-2 inhibition assays, an active metabolite baseline for prodrug pharmacokinetics, and a model active pharmaceutical ingredient (API) for advanced formulation engineering [2]. Unlike non-selective NSAIDs, valdecoxib offers a distinct metabolic and target-binding profile, making it a critical material for strictly controlled in vitro and in vivo pharmacological studies where precise pathway isolation is required [3].

Research Fit

COX-2 pathway inhibition research tool
Sulfonamide-containing coxib; distinct structural class member
Supports enzymology and model-system target engagement studies

Substituting valdecoxib with structurally related COX-2 inhibitors like celecoxib or rofecoxib compromises experimental integrity due to order-of-magnitude differences in target binding affinity and off-target metabolic interactions[1]. For instance, celecoxib exhibits cross-reactivity with the CYP2D6 enzyme, whereas valdecoxib does not, making celecoxib unsuitable for metabolic panels requiring strict CYP2D6 isolation [2]. Furthermore, replacing valdecoxib with its water-soluble prodrug, parecoxib, is fundamentally flawed for direct in vitro target-binding assays; parecoxib is pharmacologically inactive at the COX-2 receptor until it undergoes hepatic enzymatic hydrolysis to form the active valdecoxib moiety [3].

Substitution Risk

Coxib class substitution may alter COX-2 binding kinetics and selectivity parameters.
Mitochondrial toxicity profile may differ from celecoxib or rofecoxib in liver mitochondria assays.
Direct analog replacement can introduce off-target confounds without model-specific validation.

COX-2 Target Potency and Selectivity

In recombinant human enzyme assays, valdecoxib demonstrates an exceptionally fast rate of target inactivation and high binding affinity compared to mainstream in-class substitutes[1]. Valdecoxib inhibits recombinant COX-2 with an IC50 of 0.005 µM, which is 10 times more potent than celecoxib (0.05 µM) and 100 times more potent than rofecoxib (0.5 µM) [1]. This extreme potency ensures that lower concentrations of the API are required to achieve target saturation, minimizing solvent-induced artifacts in sensitive cellular assays.

Evidence DimensionRecombinant human COX-2 IC50
Target Compound Data0.005 µM (Valdecoxib)
Comparator Or Baseline0.05 µM (Celecoxib); 0.5 µM (Rofecoxib)
Quantified Difference10-fold greater potency vs Celecoxib; 100-fold vs Rofecoxib
ConditionsIn vitro recombinant human COX-2 inhibition assay

Procuring valdecoxib provides researchers with a highly potent reference standard that ensures maximal COX-2 saturation at nanomolar concentrations, reducing off-target effects in complex assays.

Inhibitory Potency (IC50)
Reported
0.005 µM vs 0.05 µM (celecoxib)
Reported 10-fold higher potency context
Recombinant human COX-2 enzyme assay

CYP2D6 Sparing and Metabolic Specificity

A critical differentiator for valdecoxib in pharmacokinetic and polypharmacology screening is its lack of interference with specific cytochrome P450 enzymes [1]. While celecoxib is known to inhibit CYP2D6—thereby altering the metabolism of substrates like metoprolol—valdecoxib does not interfere with CYP2D6 activity [1]. Both compounds are primarily metabolized by CYP3A4 and CYP2C9, but valdecoxib's cleaner CYP2D6 profile prevents confounding drug-drug interaction variables in multiplexed metabolic studies.

Evidence DimensionCYP2D6 Inhibition
Target Compound DataDoes not inhibit CYP2D6
Comparator Or BaselineCelecoxib (Inhibits CYP2D6)
Quantified DifferenceQualitative elimination of CYP2D6 cross-reactivity
ConditionsIn vitro and in vivo metabolic interaction assays with CYP2D6 substrates (e.g., metoprolol)

Valdecoxib is the mandatory choice for metabolic screening panels where COX-2 inhibition is required without skewing the clearance data of co-administered CYP2D6 substrates.

Inactivation Rate (kinact/KI)
Reported
110,000 vs 7,000 M⁻¹s⁻¹ (rofecoxib)
Supports >15-fold faster enzyme inactivation
Recombinant human COX-2 assay

Active Moiety Baseline for Prodrug Studies

Valdecoxib serves as the essential analytical baseline for evaluating the performance of its injectable prodrug, parecoxib [1]. In vivo, parecoxib is rapidly and almost completely hydrolyzed to valdecoxib and propionic acid, exhibiting a plasma half-life of approximately 22 minutes before conversion[1]. Because parecoxib itself lacks significant COX-2 inhibitory activity, procuring pure valdecoxib is required to calibrate analytical instruments (e.g., LC-MS/MS) and establish the true pharmacodynamic baseline for the active moiety [2].

Evidence DimensionPharmacological Activity & Plasma Half-Life
Target Compound DataActive COX-2 inhibitor (Elimination t1/2 ~8 hours)
Comparator Or BaselineParecoxib (Inactive prodrug, conversion t1/2 ~22 mins)
Quantified DifferenceDirect conversion from inactive precursor to active target compound
ConditionsIn vivo pharmacokinetic profiling and LC-MS/MS calibration

Analytical laboratories must procure valdecoxib to accurately quantify the conversion efficiency and active systemic exposure of parecoxib-based formulations.

Binding Affinity (Kd)
Reported
2.6 nM vs 51 nM (rofecoxib)
Reported 20-fold higher binding affinity
Saturation binding assay

BCS Class II Solubility Enhancement

As a BCS Class II drug, pure valdecoxib exhibits poor aqueous solubility, which severely limits its dissolution rate and bioavailability in standard formulations [1]. However, it serves as an excellent model compound for advanced solid dispersion engineering. Studies demonstrate that formulating valdecoxib as a solid dispersion with carriers like PVP K-30 or a combination of starch phosphate and Gelucire 50/13 increases its dissolution efficiency dramatically, achieving nearly 100% drug release within 20 minutes compared to <45% for conventional crystalline forms [1].

Evidence DimensionIn vitro dissolution efficiency
Target Compound Data~100% release in 20 mins (Solid Dispersion formulation)
Comparator Or Baseline<45% release in 20 mins (Pure crystalline valdecoxib)
Quantified Difference>2-fold increase in dissolution rate
ConditionsUSP paddle method, 0.1N HCl or water, 50 rpm

Formulation scientists procure valdecoxib specifically to validate novel solubility-enhancing matrices and solid dispersion technologies for highly lipophilic APIs.

Mitochondrial Toxicity (ATP synthesis)
Reported
IC50 161.4 µM vs 14.9 µM (celecoxib)
Supports lower mitochondrial toxicity context
Rat liver mitochondria assay
Clinical Tolerance in NSAID-Sensitive Patients
Reported
4% urticaria (1/28) vs 7% angioedema (2/28) (rofecoxib)
Supports tolerability endpoint context
Single-blinded oral challenge in 28 patients

COX-2 Inhibitor Screening Reference Standard

Due to its exceptionally low IC50 (0.005 µM) and rapid target inactivation rate, valdecoxib is ideal for use as a positive control in recombinant human COX-2 binding assays. It allows researchers to establish a highly sensitive baseline for evaluating the potency of novel anti-inflammatory pipeline candidates [1].

Analytical Calibration for Prodrug Pharmacokinetics

Valdecoxib is the mandatory analytical standard for LC-MS/MS quantification in studies investigating parecoxib. Because parecoxib converts to valdecoxib with a 22-minute half-life, laboratories must use pure valdecoxib to accurately plot the pharmacokinetic curve of the active moiety in plasma and tissue samples [2].

CYP2D6-Sparing Drug Interaction Panels

In complex metabolic studies where researchers need to induce COX-2 inhibition without disrupting the CYP2D6 pathway, valdecoxib is the preferred agent over celecoxib. This ensures that the clearance rates of co-administered CYP2D6 substrates (e.g., metoprolol) remain unconfounded [3].

BCS Class II Solid Dispersion Model API

Materials scientists and pharmaceutical engineers utilize valdecoxib to test the efficacy of novel excipients (such as PVP K-30, Gelucire, and starch phosphate). Its baseline poor aqueous solubility makes it a stringent test case for validating new melt granulation and solid dispersion manufacturing techniques [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
COX-2 Enzyme Kinetics Research
Enzyme inactivation kinetics review
Kinact/KI rate validation
Sustained Target Engagement Models
Binding affinity (Kd) review
Target occupancy duration validation
NSAID-Sensitivity Model Studies
Tolerability endpoint context
Cross-reactivity risk assessment

Physical Description

Solid

Color/Form

White crystalline powder

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

314.07251349 Da

Monoisotopic Mass

314.07251349 Da

Heavy Atom Count

22

LogP

3.2
log Kow = 2.67 /Estimated/

Appearance

White to off-white solid powder

Melting Point

160 - 162 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2919279Q3W

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of osteoarthritis and dysmenorrhoea
FDA Label
Symptomatic relief in the treatment of osteoarthritis or rheumatoid arthritis . Treatment of primary dysmenorrhoea. The decision to prescribe a selective COX-2 inhibitor should be based on an assessment of the individual patient's overall risk (see sections 4. 3, 4. 4).
Symptomatic relief in the treatment of osteoarthritis or rheumatoid arthritis . Treatment of primary dysmenorrhoea.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Analgesic Agents; Anti-inflammatory Agents, Nonsteroidal

Therapeutic Uses

Valdecoxib is indicated for the relief of the signs and symptoms of osteoarthritis and adult rheumatoid arthritis. /Included in US product labeling/
Valdecoxib is indicated for treatment of primary dysmenorrhea. /Included in US product labeling/

Pharmacology

Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is classified as a nonsteroidal anti-inflammatory drug (NSAID). Valdecoxib is used for its anti-inflammatory, analgesic, and antipyretic activities in the management of osteoarthritis (OA) and for the treatment of dysmenorrhea or acute pain. Unlike celecoxib, valdecoxib lacks a sulfonamide chain and does not require CYP450 enzymes for metabolism.
Valdecoxib is a sulfonamide derivative and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Valdecoxib selectively binds to and inhibits cyclooxygenase (COX)-2, thereby preventing the conversion of arachidonic acid into prostaglandins, which are involved in the regulation of pain, inflammation, and fever. This NSAID does not inhibit COX-1 at therapeutic concentrations and therefore does not interfere with blood coagulation.

MeSH Pharmacological Classification

Cyclooxygenase 2 Inhibitors

ATC Code

M01AH03
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AH - Coxibs
M01AH03 - Valdecoxib

Mechanism of Action

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation.
Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Vapor Pressure

4.6X10-10 mm Hg at 25 °C /Estimated/

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

181695-72-7

Absorption Distribution and Excretion

Oral bioavailability is 83%.
Valdecoxib is eliminated predominantly via hepatic metabolism with less than 5% of the dose excreted unchanged in the urine and feces. About 70% of the dose is excreted in the urine as metabolites, and about 20% as valdecoxib N-glucuronide.
86 L
oral cl=6 L/h
6 – 7 L/h [In patients undergoing hemodialysis]
6 – 7 L/h [healthy elderly subjects]
At recommended doses, the mean oral bioavailability is 83%. The peak plasma concentration and area under the plasma concentration-time curve are roughly proportional across the clinical dose range. Valdecoxib may be coadministered with meals. Peak-plasma concentrations and extent of absorption were not affected after valdecoxib was taken with a high fat meal.
Time to peak concentration: Approximately 3 hours. Note: Time to peak concentration was delayed by 1 to 2 hours when administered with a high fat meal.
Steady state apparent volume of distribution (Vss/F) of valdecoxib is approximately 86 L after oral administration. Valdecoxib and its active metabolite preferentially partition into erythrocytes with a blood to plasma concentration ratio of about 2.5:1. This ratio remains approximately constant with time and therapeutic blood concentrations.
Protein binding: Very high (98%).
For more Absorption, Distribution and Excretion (Complete) data for VALDECOXIB (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic (involves CYP3A4 and 2C9)
One active metabolite of valdecoxib has been identified in human plasma at approximately 10% the concentration of valdecoxib. This metabolite, which is a less potent COX-2 specific inhibitor than the parent also undergoes extensive metabolism and constitutes <2% of the valdecoxib dose excreted in the urine and feces. Due to the low concentration in the systemic circulation, it is not likely to contribute significantly to the efficacy profile of valdecoxib.
In humans, valdecoxib undergoes extensive hepatic metabolism involving both P450 isoenzymes (3A4 and 2C9) and non-P450 dependent pathways (i.e., glucuronidation).
Valdecoxib has known human metabolites that include 4-[5-(hydroxymethyl)-3-phenyl-1,2-oxazol-4-yl]benzene-1-sulfonamide and 4-[3-(3-hydroxyphenyl)-5-methyl-1,2-oxazol-4-yl]benzene-1-sulfonamide.

Wikipedia

Valdecoxib

Drug Warnings

Serious, potentially life-threatening skin reactions, including exfoliative dermatitis, erythema multiforme, Stevens-Johnson syndrome, or toxic epidermal necrolysis (TEN), have been reported during postmarketing surveillance of valdecoxib. Fatalities due to Stevens-Johnson syndrome or toxic epidermal necrolysis have been reported. While serious reactions may occur at any time during therapy with valdecoxib, the risk of such reactions appears to be highest within the first 2 weeks of therapy. While patients with a history of sulfonamide hypersensitivity may be at greater risk for skin reactions, patients without such a history also are at risk for serious skin reactions. These reactions are rare but have been reported at a greater frequency with valdecoxib than with other selective COX-2 inhibitors (e.g., celecoxib). Discontinue valdecoxib at the first appearance of a rash or any other manifestation of hypersensitivity.
Risk of potentially fatal GI ulceration, bleeding, and perforation. Most studies indicate less risk of GI ulceration than prototypical /SRP: NSAIDs/; however, the relative risk remains to be established. Use with caution in patients at risk for GI bleeding (e.g., history of GI bleeding or ulceration, treatment with oral corticosteroids or anticoagulants, longer duration of /SRP: NSAID/ therapy, geriatric patients, debilitation, smokers, or alcohol dependence). Consider alternative therapy in those at high risk for GI bleeding. ...
Severe (rarely fatal) anaphylactoid reactions have occurred in patients receiving /SRP: NSAIDs/, and anaphylactoid reactions (e.g., anaphylaxis, angioedema) have been reported during postmarketing surveillance of valdecoxib. Such reactions occurred in patients with or without a history of allergic-type reactions to sulfonamides. ...Cross-sensitivity between aspirin and other /SRP: NSAIDs/ may occur. Do not use in patients with bronchospastic aspirin sensitivity. Avoid use in patients with aspirin triad. Caution in patients with preexisting asthma, as bronchospasms may occur.
Conditions predisposing to and/or exacerbated by fluid retention (congestive heart disease or edema, pre-existing hypertension), valdecoxib may cause additive fluid retention or edema; also, risk of renal failure is increased in patients with congestive heart disease; valdecoxib should be initiated at the lowest dose in these patients).
For more Drug Warnings (Complete) data for VALDECOXIB (16 total), please visit the HSDB record page.

Biological Half Life

8-11 hours
Elimination: 8 to 11 hours. Terminal: 8.11 hours.

Use Classification

Human drugs -> Antiinflammatory and antirheumatic products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

General Manufacturing Information

Information available in 2005 indicated that Valdecoxib was used in the manufacture of pharmaceutical preparations in the following countries: Austria, Belgium, Chile, Colombia, Germany, India, Singapore, Switzerland, United Kingdom, United States (1,2)

Interactions

Valdecoxib produced significant decreases in lithium serum clearance (25%) and renal clearance (30%) with a 34% higher serum exposure compared to lithium alone; therefore, monitoring of lithium concentrations for signs of lithium toxicity is recommended during concurrent use; however, lithium has no effect on valdecoxib pharmacokinetics.
In clinical trials, concurrent use administration of valdecoxib 20 mg with multiple dose of ketoconazole and fluconazole produced increased plasma exposure of valdecoxib by 62% when coadministered with fluconazole and 38% when coadministered with ketoconazole, the increase in plasma concentration of valdecoxib was due to the inhibition of valdecoxib metabolism via p450 2C9 and 3A4 by fluconazole and ketoconazole.
Single and multiple dose crossover studies of valdecoxib 40 mg twice daily for seven days with warfarin 1 to 8 mg daily were associated with significant increases in plasma exposures of warfarin and an increase in prothrombin time (measured as INR); while mean INR values were only slightly increased, the day-to-day variability in individual INR values increased; monitoring of INR is recommended for the first few weeks after valdecoxib is initiated or the dose is changed.
Concurrent use /of angiotensin-converting enzyme (ACE) inhibitors/ with valdecoxib may decrease the antihypertensive effects of ACE inhibitors; also, risk of renal failure is increased in patients taking these medications.
For more Interactions (Complete) data for VALDECOXIB (14 total), please visit the HSDB record page.
1: Inan Genç A, Gok S, Banerjee S, Severcan F. Valdecoxib Recovers the Lipid Composition, Order and Dynamics in Colon Cancer Cell Lines Independent of COX-2 Expression: An ATR-FTIR Spectroscopy Study. Appl Spectrosc. 2016 Jun 27. pii: 0003702816654164. [Epub ahead of print] PubMed PMID: 27354402.
2: Liu M, Yu Q, Li P, Zhu M, Fang M, Sun B, Sun M, Sun Y, Zhang P, He Z, Sun J, Wang Y, Liu X. Simultaneous determination of parecoxib sodium and its active metabolite valdecoxib in rat plasma by UPLC-MS/MS and its application to a pharmacokinetic study after intravenous and intramuscular administration. J Chromatogr B Analyt Technol Biomed Life Sci. 2016 Jun 1;1022:220-9. doi: 10.1016/j.jchromb.2016.04.009. Epub 2016 Apr 6. PubMed PMID: 27107851.
3: Dong KY, Qin HT, Bao XX, Liu F, Zhu C. Oxime-mediated facile access to 5-methylisoxazoles and applications in the synthesis of valdecoxib and oxacillin. Org Lett. 2014 Oct 17;16(20):5266-8. doi: 10.1021/ol502246t. Epub 2014 Sep 25. PubMed PMID: 25255195.
4: Kim TW, Vercelli C, Briganti A, Re G, Giorgi M. The pharmacokinetics and in vitro/ex vivo cyclooxygenase selectivity of parecoxib and its active metabolite valdecoxib in cats. Vet J. 2014 Oct;202(1):37-42. doi: 10.1016/j.tvjl.2014.07.025. Epub 2014 Jul 30. PubMed PMID: 25135338.
5: Hu H, Jing X, Zou X, Wu J. [Role of cyclooxygenase 2 and its inhibitor valdecoxib in liver fibrosis]. Zhonghua Yi Xue Za Zhi. 2014 Mar 18;94(10):784-7. Chinese. PubMed PMID: 24844967.
6: Wiktorowska-Owczarek A. The effect of valdecoxib on the production of growth factors evoked by hypoxia and bacterial lipopolysaccharide in HMEC-1 cells. Adv Clin Exp Med. 2013 Nov-Dec;22(6):795-800. PubMed PMID: 24431307.
7: Millington E. Death related to Ibuprofen, valdecoxib, and medical errors: case report and medicolegal issues. J Occup Environ Med. 2013 Dec;55(12):1383. doi: 10.1097/JOM.0000000000000022. PubMed PMID: 24316721.
8: Bartzatt R. Drug analogs of COX-2 selective inhibitors lumiracoxib and valdecoxib derived from in silico search and optimization. Antiinflamm Antiallergy Agents Med Chem. 2014 Mar;13(1):17-28. PubMed PMID: 23984829.
9: Encinas MV, Lissi E, Vergara C. Association of valdecoxib, a nonsteroidal anti-inflammatory drug, with human serum albumin. Photochem Photobiol. 2013 Nov-Dec;89(6):1399-405. doi: 10.1111/php.12158. Epub 2013 Sep 16. PubMed PMID: 23952101.
10: Lohiya GS, Lohiya P, Krishna V, Lohiya S. Death related to Ibuprofen, valdecoxib, and medical errors: case report and medicolegal issues. J Occup Environ Med. 2013 Jun;55(6):601-3. doi: 10.1097/JOM.0b013e3182972ecf. PubMed PMID: 23743867.
11: Atukorala I, Hunter DJ. Valdecoxib : the rise and fall of a COX-2 inhibitor. Expert Opin Pharmacother. 2013 Jun;14(8):1077-86. doi: 10.1517/14656566.2013.783568. Epub 2013 Mar 22. Review. PubMed PMID: 23517091.
12: Hullett B, Salman S, O'Halloran SJ, Peirce D, Davies K, Ilett KF. Development of a population pharmacokinetic model for parecoxib and its active metabolite valdecoxib after parenteral parecoxib administration in children. Anesthesiology. 2012 May;116(5):1124-33. doi: 10.1097/ALN.0b013e31825154ef. PubMed PMID: 22450476.
13: Paech MJ, Salman S, Ilett KF, O'Halloran SJ, Muchatuta NA. Transfer of parecoxib and its primary active metabolite valdecoxib via transitional breastmilk following intravenous parecoxib use after cesarean delivery: a comparison of naive pooled data analysis and nonlinear mixed-effects modeling. Anesth Analg. 2012 Apr;114(4):837-44. doi: 10.1213/ANE.0b013e3182468fa7. Epub 2012 Feb 17. PubMed PMID: 22344242.
14: Saccomanni G, Giorgi M, Del Carlo S, Manera C, Saba A, Macchia M. Simultaneous detection and quantification of parecoxib and valdecoxib in canine plasma by HPLC with spectrofluorimetric detection: development and validation of a new methodology. Anal Bioanal Chem. 2011 Sep;401(5):1677-84. doi: 10.1007/s00216-011-5244-4. Epub 2011 Jul 19. PubMed PMID: 21769548.
15: Thakral NK, Ray AR, Bar-Shalom D, Eriksson AH, Majumdar DK. The quest for targeted delivery in colon cancer: mucoadhesive valdecoxib microspheres. Int J Nanomedicine. 2011;6:1057-68. doi: 10.2147/IJN.S19561. Epub 2011 May 19. PubMed PMID: 21720517; PubMed Central PMCID: PMC3124854.
16: Schröder H, Höllt V, Becker A. Parecoxib and its metabolite valdecoxib directly interact with cannabinoid binding sites in CB1-expressing HEK 293 cells and rat brain tissue. Neurochem Int. 2011 Jan;58(1):9-13. doi: 10.1016/j.neuint.2010.10.018. Epub 2010 Nov 10. PubMed PMID: 21073910.
17: Dadiboyena S, Nefzi A. Recent methodologies toward the synthesis of valdecoxib: a potential 3,4-diarylisoxazolyl COX-II inhibitor. Eur J Med Chem. 2010 Nov;45(11):4697-707. doi: 10.1016/j.ejmech.2010.07.045. Epub 2010 Aug 6. Review. PubMed PMID: 20724040; PubMed Central PMCID: PMC3263766.
18: Bhatia V, Ahuja V, Acharya SK, Garg PK. A randomized controlled trial of valdecoxib and glyceryl trinitrate for the prevention of post-ERCP pancreatitis. J Clin Gastroenterol. 2011 Feb;45(2):170-6. doi: 10.1097/MCG.0b013e3181eb600e. PubMed PMID: 20717044.
19: Havemeyer A, Grünewald S, Wahl B, Bittner F, Mendel R, Erdélyi P, Fischer J, Clement B. Reduction of N-hydroxy-sulfonamides, including N-hydroxy-valdecoxib, by the molybdenum-containing enzyme mARC. Drug Metab Dispos. 2010 Nov;38(11):1917-21. doi: 10.1124/dmd.110.032813. Epub 2010 Aug 10. PubMed PMID: 20699408.
20: Thakral NK, Ray AR, Majumdar DK. Eudragit S-100 entrapped chitosan microspheres of valdecoxib for colon cancer. J Mater Sci Mater Med. 2010 Sep;21(9):2691-9. doi: 10.1007/s10856-010-4109-2. Epub 2010 Jun 10. PubMed PMID: 20535630.

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